molecular formula C16H26N2O3S B4431462 Adamantanyl 4-(methylsulfonyl)piperazinyl ketone

Adamantanyl 4-(methylsulfonyl)piperazinyl ketone

Cat. No.: B4431462
M. Wt: 326.5 g/mol
InChI Key: CXNFIGBYEDHKKR-UHFFFAOYSA-N
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Description

Adamantanyl 4-(methylsulfonyl)piperazinyl ketone is a compound that combines the unique structural features of adamantane, piperazine, and a ketone group. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a versatile heterocyclic compound often used in pharmaceuticals. The methylsulfonyl group adds further chemical diversity, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantanyl 4-(methylsulfonyl)piperazinyl ketone typically involves multiple steps:

    Formation of Adamantanyl Ketone: The initial step involves the formation of an adamantanyl ketone.

    Introduction of Piperazine: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the adamantanyl ketone reacts with piperazine under basic conditions.

    Addition of Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced through a sulfonation reaction, typically using methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl 4-(methylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Adamantanyl carboxylic acid derivatives.

    Reduction: Adamantanyl alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Adamantanyl 4-(methylsulfonyl)piperazinyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of Adamantanyl 4-(methylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the piperazine ring can interact with various biological receptors. The methylsulfonyl group can enhance the compound’s solubility and bioavailability. Together, these features allow the compound to modulate specific pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Known for their stability and use in antiviral drugs.

    Piperazine derivatives: Widely used in pharmaceuticals for their versatility.

    Ketone-containing compounds: Common in various chemical reactions and as intermediates in organic synthesis.

Uniqueness

Adamantanyl 4-(methylsulfonyl)piperazinyl ketone is unique due to the combination of these three distinct moieties, which confer a range of chemical and biological properties

Properties

IUPAC Name

1-adamantyl-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-22(20,21)18-4-2-17(3-5-18)15(19)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNFIGBYEDHKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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